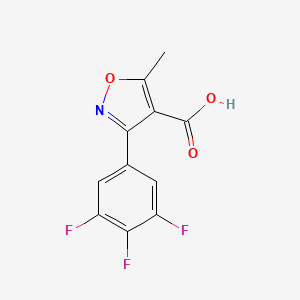
7-Methoxy-6-nitro-2-(trifluoromethyl)quinazolin-4(3H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-Methoxy-6-nitro-2-(trifluoromethyl)quinazolin-4(3H)-one: is a synthetic organic compound belonging to the quinazolinone family. Quinazolinones are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This particular compound is characterized by the presence of a methoxy group at the 7th position, a nitro group at the 6th position, and a trifluoromethyl group at the 2nd position on the quinazolinone core.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 7-Methoxy-6-nitro-2-(trifluoromethyl)quinazolin-4(3H)-one typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes:
Nitration: Introduction of the nitro group at the 6th position of a suitable quinazolinone precursor.
Methoxylation: Introduction of the methoxy group at the 7th position.
Trifluoromethylation: Introduction of the trifluoromethyl group at the 2nd position.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or acids.
Reduction: The nitro group can be reduced to an amino group under suitable conditions using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation: Formation of aldehydes or acids.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted quinazolinones.
科学的研究の応用
Chemistry: The compound is used as a building block in the synthesis of more complex molecules with potential biological activities.
Biology: It is studied for its potential antimicrobial and anticancer properties. Researchers investigate its interactions with various biological targets.
Medicine: The compound is explored for its potential therapeutic applications, particularly in the development of new drugs for treating infections and cancer.
Industry: It may be used in the development of agrochemicals and other industrial products due to its unique chemical properties.
作用機序
The mechanism of action of 7-Methoxy-6-nitro-2-(trifluoromethyl)quinazolin-4(3H)-one involves its interaction with specific molecular targets. For example, its nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to antimicrobial or anticancer effects. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its penetration into cells and interaction with intracellular targets.
類似化合物との比較
6-Nitro-2-(trifluoromethyl)quinazolin-4(3H)-one: Lacks the methoxy group at the 7th position.
7-Methoxy-2-(trifluoromethyl)quinazolin-4(3H)-one: Lacks the nitro group at the 6th position.
7-Methoxy-6-nitroquinazolin-4(3H)-one: Lacks the trifluoromethyl group at the 2nd position.
Uniqueness: The presence of all three functional groups (methoxy, nitro, and trifluoromethyl) in 7-Methoxy-6-nitro-2-(trifluoromethyl)quinazolin-4(3H)-one imparts unique chemical and biological properties, making it a valuable compound for research and industrial applications.
特性
分子式 |
C10H6F3N3O4 |
|---|---|
分子量 |
289.17 g/mol |
IUPAC名 |
7-methoxy-6-nitro-2-(trifluoromethyl)-3H-quinazolin-4-one |
InChI |
InChI=1S/C10H6F3N3O4/c1-20-7-3-5-4(2-6(7)16(18)19)8(17)15-9(14-5)10(11,12)13/h2-3H,1H3,(H,14,15,17) |
InChIキー |
JWSIZIJYYMETAW-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C=C2C(=C1)N=C(NC2=O)C(F)(F)F)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![6-[Methyl(2,2,2-trifluoroethyl)amino]pyridine-3-boronic Acid Pinacol Ester](/img/structure/B15333924.png)
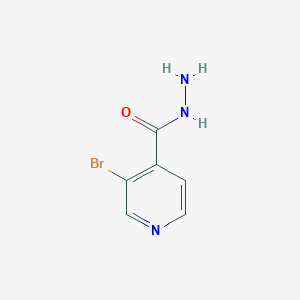
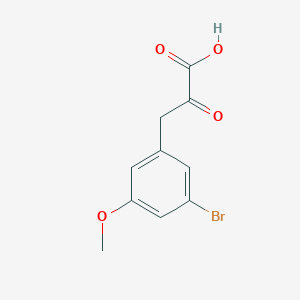

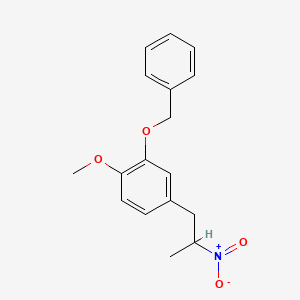
![N-Boc-2-[3-(2-iodoethyl)-3H-diazirin-3-yl]ethanamine](/img/structure/B15333948.png)

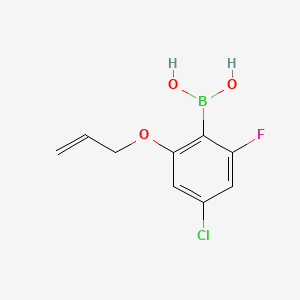
![8-Cbz-8-azabicyclo[3.2.1]octan-2-one](/img/structure/B15333959.png)
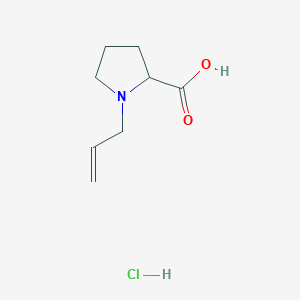
![1-[2-(Methoxymethyl)-1-pyrrolidinyl]ethanone](/img/structure/B15333965.png)
